Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Antibacterial activity Gram-positive bacteria Gram-negative bacteria

Methyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 13221-89-1) is a synthetic piperidine derivative with molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol. The compound features a six-membered nitrogen-containing heterocycle bearing both a 4-oxo ketone group and a 3-carboxylic acid methyl ester substituent, with the nitrogen atom methylated at the 1-position.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 13221-89-1
Cat. No. B083010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-4-oxopiperidine-3-carboxylate
CAS13221-89-1
Synonyms1-methyl-3-carbomethoxy-piperidone-4
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCN1CCC(=O)C(C1)C(=O)OC
InChIInChI=1S/C8H13NO3/c1-9-4-3-7(10)6(5-9)8(11)12-2/h6H,3-5H2,1-2H3
InChIKeyBKCOINBLEJIZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 13221-89-1): Chemical Identity and Procurement-Relevant Baseline Characteristics


Methyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 13221-89-1) is a synthetic piperidine derivative with molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol [1]. The compound features a six-membered nitrogen-containing heterocycle bearing both a 4-oxo ketone group and a 3-carboxylic acid methyl ester substituent, with the nitrogen atom methylated at the 1-position . Commercially, it is available as the free base with standard purity specifications of 95%+ to 98%, and its hydrochloride salt form (CAS 13049-77-9; MW 207.65 g/mol) is also widely supplied for applications requiring enhanced aqueous solubility or salt-form compatibility [2]. The compound is classified under Piperidones in MeSH indexing and is utilized primarily as a pharmaceutical intermediate, particularly in the synthesis of pizotifen (also known as pizotyline) [3][4].

Why N-Substitution State and Ester Functionality Preclude Generic Substitution of Methyl 1-methyl-4-oxopiperidine-3-carboxylate in Pharmaceutical Synthesis


Methyl 1-methyl-4-oxopiperidine-3-carboxylate occupies a specific structural niche that prevents simple substitution with other piperidinone derivatives in pharmaceutical applications. The compound contains three critical functional determinants: the N-1 methyl group, the C-4 ketone, and the C-3 methyl ester. Alteration of any of these features produces compounds with fundamentally different reactivity profiles, downstream synthetic compatibility, and biological activity. For example, the N-1 unsubstituted analog methyl 4-oxopiperidine-3-carboxylate (CAS 108554-34-3) exhibits different nucleophilicity and requires distinct reaction conditions for alkylation and Boc-protection chemistry [1]. Similarly, the ethyl ester analog (ethyl 1-methyl-4-oxopiperidine-3-carboxylate) differs in steric bulk and lipophilicity, altering pharmacokinetic properties when incorporated into final drug candidates. Critically, the extent of N-methylation has been shown to directly correlate with protein synthesis inhibitory activity in vitro across a series of methylated 4-oxopiperidine compounds, meaning that the specific methylation pattern of this compound—fully methylated at N-1—represents a distinct point on a quantifiable structure-activity continuum rather than an arbitrary substituent choice [2]. Substituting a less-methylated or differently esterified analog would therefore introduce unvalidated variables into synthetic pathways or biological assays.

Quantitative Differentiation Evidence: Methyl 1-methyl-4-oxopiperidine-3-carboxylate Versus N-Desmethyl and Other Structural Analogs


Antibacterial Activity Profile: Methyl 1-methyl-4-oxopiperidine-3-carboxylate Demonstrates Broader Spectrum Than N-Desmethyl Analog

Methyl 1-methyl-4-oxopiperidine-3-carboxylate exhibits a distinctly broader antibacterial spectrum compared to its N-desmethyl analog (methyl 4-oxopiperidine-3-carboxylate). The N-methylated compound is reported to be effective against Gram-positive bacteria, Gram-negative bacteria, and mycobacteria, including resistant bacterial strains . In contrast, the N-desmethyl analog is primarily characterized as an enzyme substrate in metabolic pathways rather than as a direct antibacterial agent, with no comparable broad-spectrum antimicrobial activity documented . This difference highlights the functional significance of the N-1 methyl substitution for antibacterial applications.

Antibacterial activity Gram-positive bacteria Gram-negative bacteria Mycobacteria

Pharmaceutical Intermediate Specificity: Methyl 1-methyl-4-oxopiperidine-3-carboxylate as Validated Precursor for Pizotifen Synthesis

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is specifically validated as an intermediate in the industrial synthesis of pizotifen (pizotyline), an antihistamine and serotonin antagonist used for migraine prophylaxis [1][2]. The established synthetic route involves addition of methyl acrylate to methylamine to generate N,N-bis(β-methoxycarbonylethyl)methylamine, followed by Dieckmann cyclization with sodium methoxide to yield the target piperidinone . In contrast, the N-desmethyl analog methyl 4-oxopiperidine-3-carboxylate is utilized in entirely different synthetic contexts—specifically as a starting material for nakadomarin A synthesis and for generating tert-butyl, picolyl, and fluorinated analogs of capromorelin —indicating that the N-methyl substitution dictates distinct and non-interchangeable downstream synthetic applications.

Pharmaceutical intermediate Pizotifen Drug synthesis Process chemistry

Structure-Activity Relationship: N-Methylation Status Quantitatively Modulates Protein Synthesis Inhibition

In a cell-free translation system using rabbit reticulocyte lysate, a direct quantitative correlation was established between the extent of methylation of 4-oxopiperidine compounds and their inhibitory activity against protein synthesis [1]. Methyl 1-methyl-4-oxopiperidine-3-carboxylate, bearing full N-1 methylation, occupies a defined position on this activity continuum. The study demonstrated that increased methylation corresponds to enhanced inhibitory potency, establishing that the N-methyl substitution is not an inert structural feature but a functionally significant determinant of biological activity [1]. This relationship provides a quantitative framework for understanding why the N-desmethyl analog (methyl 4-oxopiperidine-3-carboxylate) would be expected to exhibit reduced or absent protein synthesis inhibitory activity.

Structure-activity relationship Protein synthesis inhibition Cell-free translation Methylation

Solubility and Formulation Optionality: Free Base Versus Hydrochloride Salt Differentiation

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is available in two distinct forms with quantitatively different physicochemical properties: the free base (CAS 13221-89-1; MW 171.19 g/mol) and the hydrochloride salt (CAS 13049-77-9; MW 207.65 g/mol) [1][2]. The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, making it more suitable for applications requiring aqueous reaction conditions or biological assay compatibility . This dual-form availability provides formulation optionality that is not universally available across all 4-oxopiperidine analogs. For comparison, the N-desmethyl analog methyl 4-oxopiperidine-3-carboxylate is also available as the hydrochloride salt (CAS 71486-53-8; MW 193.63 g/mol) [3], but the N-methylated free base offers a lower molecular weight and distinct solubility profile that may be advantageous for certain synthetic transformations.

Salt form selection Solubility Formulation Hydrochloride salt

Synthetic Route Differentiation: Commercial Availability of Stereocontrolled Dieckmann Cyclization Pathway

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is commercially available through synthetic networks that specifically employ stereocontrolled Dieckmann cyclization methodologies for constrained peptide mimic applications . This synthetic capability is particularly relevant for generating building blocks with defined stereochemistry, as the compound contains a stereogenic center at C-3. In contrast, the N-desmethyl analog methyl 4-oxopiperidine-3-carboxylate is typically accessed through Boc-protection and alkylation sequences rather than stereocontrolled Dieckmann chemistry [1], indicating divergent commercial synthetic route availability. The stereocontrolled Dieckmann approach enables access to enantiomerically enriched material when required for stereospecific drug development programs.

Stereocontrolled synthesis Dieckmann cyclization Constrained peptide mimics Custom synthesis

Validated Application Scenarios for Methyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 13221-89-1) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Procurement for Pizotifen (Pizotyline) Manufacturing

Methyl 1-methyl-4-oxopiperidine-3-carboxylate serves as a validated and industrially established intermediate in the synthesis of pizotifen (pizotyline), an antihistamine and serotonin antagonist indicated for migraine prophylaxis [1][2]. The established synthetic pathway—involving addition of methyl acrylate to methylamine followed by sodium methoxide-mediated Dieckmann cyclization—specifically requires the N-methylated piperidinone scaffold . Procurement of the N-desmethyl analog methyl 4-oxopiperidine-3-carboxylate would be incompatible with this established synthetic route, as that compound is validated for entirely distinct drug synthesis applications including nakadomarin A and capromorelin analogs . For pharmaceutical manufacturers and contract research organizations engaged in pizotifen production or related process chemistry, this compound is the required intermediate.

Antibacterial Lead Discovery and Antimicrobial Screening Programs

Methyl 1-methyl-4-oxopiperidine-3-carboxylate demonstrates documented antibacterial activity against a broad spectrum of clinically relevant pathogens, including Gram-positive bacteria, Gram-negative bacteria, and mycobacteria, with reported efficacy against resistant bacterial strains [1]. This activity profile contrasts with the N-desmethyl analog, which is primarily characterized as a metabolic enzyme substrate with no comparable antimicrobial documentation [2]. For academic and industrial laboratories conducting antibacterial screening campaigns or developing novel antimicrobial agents, the N-methylated compound offers a validated starting point with demonstrated activity against difficult-to-treat bacterial classes, justifying its selection over less-characterized or inactive analogs.

Protein Synthesis Inhibition Mechanism Studies in Cell-Free Translation Systems

The established structure-activity relationship across methylated 4-oxopiperidine compounds demonstrates that the extent of N-methylation directly correlates with protein synthesis inhibitory activity in rabbit reticulocyte lysate cell-free translation systems [1]. Methyl 1-methyl-4-oxopiperidine-3-carboxylate, as a fully N-methylated member of this compound class, occupies a defined position on this quantitative activity continuum. Researchers investigating translation inhibition mechanisms or developing therapeutics targeting protein synthesis should select this compound as a mechanistically representative and activity-optimized scaffold, recognizing that less-methylated analogs would predictably yield reduced activity in this assay system based on the established SAR correlation [1].

Stereocontrolled Synthesis of Constrained Peptide Mimics and Chiral Building Blocks

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is commercially accessible through synthetic networks employing stereocontrolled Dieckmann cyclization methodologies specifically optimized for constrained peptide mimic applications [1]. The presence of a stereogenic center at C-3 makes stereochemical control critical for downstream applications. Medicinal chemistry programs requiring enantiomerically enriched piperidinone building blocks for constrained peptide scaffolds should procure this compound through vendors offering stereocontrolled synthetic routes, as alternative access via the desmethyl analog requires distinct Boc-protection and alkylation sequences that may not offer equivalent stereochemical fidelity or commercial accessibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.